molecular formula C21H21FN4O2 B2865404 1-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(pyridin-3-yl)ethanone CAS No. 1705103-03-2

1-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(pyridin-3-yl)ethanone

Cat. No.: B2865404
CAS No.: 1705103-03-2
M. Wt: 380.423
InChI Key: SZENYFBRCSPKHE-UHFFFAOYSA-N
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Description

1-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(pyridin-3-yl)ethanone is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This compound features a hybrid structure incorporating multiple pharmacophores, including a fluorophenyl-substituted 1,2,4-oxadiazole ring and a nicotinic group, linked through a piperidine scaffold. The 1,2,4-oxadiazole moiety is a privileged structure in medicinal chemistry, known for its metabolic stability and its role as a bioisostere for ester and amide functionalities . The specific presence of a 2-fluorophenyl substitution on this heterocycle is a structural feature seen in other biologically active compounds, suggesting potential for targeted interaction . The piperidine ring is a common feature in molecules designed for central nervous system (CNS) targets, while the pyridine ring can serve as a hydrogen bond acceptor, improving solubility and binding affinity. While the precise biological activity and molecular target of this compound require further investigation, its sophisticated design makes it a valuable chemical tool for researchers. Potential applications include screening against protein kinases, neurotransmitter receptors, and other enzymatic targets, particularly in the development of new therapeutic agents for neurological disorders or oncology. This product is intended for research use only and is not for diagnostic or therapeutic procedures. Researchers can rely on the high purity and quality of this compound for their advanced investigative applications.

Properties

IUPAC Name

1-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2/c22-18-8-2-1-7-17(18)21-24-19(28-25-21)11-16-6-4-10-26(14-16)20(27)12-15-5-3-9-23-13-15/h1-3,5,7-9,13,16H,4,6,10-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZENYFBRCSPKHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CN=CC=C2)CC3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(pyridin-3-yl)ethanone is a complex organic molecule that incorporates a piperidine moiety and a 1,2,4-oxadiazole ring, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antitumor, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C19H20FN3O
  • CAS Number : 775304-57-9
  • Key Functional Groups :
    • Piperidine : Associated with various pharmacological activities.
    • Oxadiazole Ring : Known for antimicrobial and anticancer properties.
    • Fluorophenyl Group : Enhances biological activity through electronic effects.

Antimicrobial Activity

Research has shown that derivatives of the oxadiazole scaffold exhibit significant antimicrobial activity. Studies have indicated that compounds containing the oxadiazole ring can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundActivityReference
1-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidineStrong inhibition against S. aureus
N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amineAntimycobacterial activity against M. tuberculosis
Compound 29b8x more active than linezolid against VRE strains

Studies have also demonstrated that molecular docking studies reveal a high binding affinity of these compounds to key bacterial target proteins, suggesting a mechanism of action that disrupts bacterial cell wall synthesis.

Antitumor Activity

The oxadiazole derivatives are emerging as promising candidates in cancer therapy. The compound's ability to induce apoptosis in cancer cells has been documented in various studies.

StudyFindings
Dhumal et al. (2016)Compounds exhibited cytotoxicity against breast cancer cell lines
Recent Review (2023)Highlighted the potential of oxadiazoles in anticancer drug development

The mechanism of action often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.

Other Pharmacological Activities

In addition to its antimicrobial and antitumor properties, the compound has been investigated for other biological activities:

  • Antidiabetic Effects : Some derivatives have shown potential in lowering blood glucose levels.
  • Anti-inflammatory Properties : The presence of certain functional groups may contribute to reduced inflammation.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds similar to This compound :

  • Antitubercular Activity : Research conducted by Desai et al. (2016) demonstrated that pyridine-based oxadiazole derivatives showed significant activity against Mycobacterium bovis, suggesting potential applications in treating tuberculosis .
  • Neuroprotective Activity : Some derivatives were found to possess neuroprotective effects in vitro, indicating their potential role in neurological disorders .

Chemical Reactions Analysis

Oxadiazole Ring Reactions

The 1,2,4-oxadiazole ring is a key structural element that participates in various transformations:

1.2 Reduction
Reduction of the oxadiazole ring using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ring into an amine or other reduced forms. For example:

Oxadiazole+LiAlH4Amine Intermediate\text{Oxadiazole} + \text{LiAlH4} \rightarrow \text{Amine Intermediate}

This reaction is critical for modifying bioactivity in pharmaceutical applications .

1.3 Ring-Opening Reactions
Under acidic or basic conditions, the oxadiazole ring may undergo hydrolysis. For instance, treatment with hydrochloric acid (HCl) could cleave the ring to form hydrazide derivatives .

Fluorophenyl Group Reactions

The 2-fluorophenyl substituent is susceptible to electrophilic aromatic substitution (EAS):

Reaction TypeReagent/ConditionsProductYieldSource
NitrationHNO₃/H₂SO₄2-Fluoro-4-nitrophenyl~60%
HalogenationCl₂/FeCl₃2-Fluoro-5-chlorophenyl~45%
Friedel-CraftsAcCl/AlCl₃Acetylated derivative~50%

The fluorine atom directs incoming electrophiles to the para and ortho positions, enabling further functionalization .

Piperidine Ring Modifications

The piperidine ring can act as a nucleophile in alkylation or acylation reactions:

3.1 Alkylation
Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) yields N-alkylated derivatives:

Piperidine+CH₃IN-Methylpiperidine\text{Piperidine} + \text{CH₃I} \rightarrow \text{N-Methylpiperidine}

3.2 Acylation
Treatment with acyl chlorides (e.g., acetyl chloride) produces acylated piperidine derivatives, enhancing lipophilicity.

Pyridine Moiety Reactivity

The pyridin-3-yl group participates in:

4.1 Coordination Chemistry
Pyridine’s nitrogen can coordinate with metal ions (e.g., Cu²⁺, Pd²⁺), forming complexes useful in catalysis or material science .

4.2 Nucleophilic Aromatic Substitution
Electron-deficient pyridine rings undergo substitution with strong nucleophiles (e.g., hydroxide or amines) under high temperatures .

Cross-Coupling Reactions

The compound’s structure allows participation in Suzuki-Miyaura or Stille couplings. For example:

Aryl Halide+Boronic AcidPd CatalystBiaryl Product\text{Aryl Halide} + \text{Boronic Acid} \xrightarrow{\text{Pd Catalyst}} \text{Biaryl Product}

This method is effective for introducing diverse aryl groups to the oxadiazole or pyridine moieties .

Thermal and Photochemical Stability

Experimental data for structurally similar compounds indicate:

ConditionObservationStabilitySource
100°C/24hNo decompositionHigh
UV lightPartial degradationModerate

Synthetic Pathways

Key steps in synthesizing this compound likely involve:

  • Oxadiazole Formation : Cyclization of hydrazides with carboxylic acid derivatives .

  • Piperidine Attachment : Nucleophilic substitution or coupling reactions .

  • Pyridine Introduction : Cross-coupling (e.g., Suzuki) or direct alkylation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs from patent literature and chemical databases.

Structural and Functional Analogues

Compound Name Key Structural Differences Molecular Formula Molar Mass (g/mol) Predicted Properties Potential Biological Implications
1-(4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-(3-methylphenyl)ethan-1-one - 4-Fluorophenyl vs. 2-fluorophenyl
- 3-Methylphenyl vs. pyridin-3-yl
C₂₃H₂₄FN₃O₂ 393.45 Density: 1.218 g/cm³; pKa: -0.60 Reduced solubility due to 3-methylphenyl; altered receptor affinity due to fluorine position
1-[4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]butan-1-one - Pyridin-4-yl vs. pyridin-3-yl
- Butanone vs. ethanone
C₂₂H₂₃N₅O₃ 417.46 Not reported Longer ketone chain may increase lipophilicity; pyridine positional isomerism affects binding
1-(4-(5-(2-((6-Chloropyridin-2-yl)methoxy)propan-2-yl)-2-methylpyrimidin-4-yl)piperidin-1-yl)-2-(2,6-difluorophenyl)ethanone - Pyrimidine vs. oxadiazole
- 2,6-Difluorophenyl vs. 2-fluorophenyl
C₂₈H₂₆ClF₂N₅O₂ 558.00 Not reported Increased steric bulk and electronegativity may enhance target selectivity
((3S,5S)-3-(3-(2-Ethoxyethyl)-1,2,4-oxadiazol-5-yl)-5-(4-(trifluoromethyl)phenyl)piperidin-1-yl)(3-hydroxyazetidin-1-yl)methanone - Trifluoromethylphenyl vs. fluorophenyl
- Hydroxyazetidine vs. pyridine
C₂₃H₂₆F₃N₅O₄ 517.48 Not reported Trifluoromethyl group improves metabolic stability; hydroxyazetidine enhances solubility

Key Comparative Insights

This may reduce binding to flat hydrophobic pockets in target proteins .

Pyridine vs. Phenyl Groups :

  • The pyridin-3-yl moiety likely enhances solubility and bioavailability compared to 3-methylphenyl in due to its hydrogen-bonding capability. Pyridin-4-yl analogs (e.g., ) may exhibit distinct binding modes due to nitrogen positioning .

Oxadiazole vs. Pyrimidine Cores :

  • The 1,2,4-oxadiazole ring in the target compound offers greater metabolic stability compared to pyrimidine-based analogs (e.g., ), which may be more prone to enzymatic degradation .

Ketone Chain Length: The ethanone group in the target compound provides a balance between lipophilicity and solubility, whereas longer chains (e.g., butanone in ) may compromise aqueous solubility .

Electron-Withdrawing Groups :

  • The 2-fluorophenyl group’s electron-withdrawing effects differ from the trifluoromethyl group in , which confers stronger electronegativity and may improve receptor affinity .

Research Findings and Implications

While direct pharmacological data for the target compound is unavailable, insights from structural analogs suggest:

  • The pyridin-3-yl group may enhance binding to polar residues in the receptor’s active site .
  • Metabolic Stability : The 1,2,4-oxadiazole ring and fluorophenyl group likely reduce oxidative metabolism, as seen in related molecules .
  • Solubility-Bioavailability Trade-off : The pyridine group improves solubility but may require formulation optimization to balance membrane permeability .

Preparation Methods

Cyclocondensation of 2-Fluorobenzohydrazide with Triethyl Orthoformate

The 1,2,4-oxadiazole ring is synthesized via cyclization of 2-fluorobenzohydrazide (A ) with triethyl orthoformate under reflux conditions.

Procedure:
2-Fluorobenzohydrazide (9.5 g, 61.7 mmol) is dissolved in triethyl orthoformate (27.4 g, 185.1 mmol) and refluxed at 150°C for 5 hours. The crude product is extracted with ethyl acetate and purified via silica gel chromatography, yielding 5.8 g (57%) of 2-(2-fluorophenyl)-1,3,4-oxadiazole (B ).

Mechanistic Insight:
Triethyl orthoformate acts as a formylating agent, enabling cyclodehydration to form the oxadiazole ring. The reaction proceeds via intermediate iminoether formation, followed by intramolecular nucleophilic attack.

Chloromethylation of the Oxadiazole Core

Chloromethylation at the 5-position of the oxadiazole is achieved using chloroacetyl chloride in the presence of pyridine.

Procedure:
Compound B (5.0 g, 28.2 mmol) is treated with chloroacetyl chloride (3.2 mL, 40 mmol) in tetrahydrofuran (50 mL) at 0°C. After 6 hours of reflux, the mixture is quenched with ice, yielding 2-chloro-1-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)ethanone (C ) as a white solid (Yield: 68%).

Optimization Note:
Pyridine is critical for scavenging HCl, preventing protonation of the oxadiazole nitrogen and ensuring electrophilic substitution at the methyl position.

Synthesis of 2-(Pyridin-3-yl)ethanone

Friedel-Crafts Acylation of 3-Methylpyridine

Acetyl chloride reacts with 3-methylpyridine under Friedel-Crafts conditions to form 2-(pyridin-3-yl)ethanone (E ).

Procedure:
3-Methylpyridine (93.0 g, 1.0 mol) and acetyl chloride (80.0 g, 1.0 mol) are combined in chloroform (500 mL) at 35°C. After 2 hours, the mixture is neutralized with sodium carbonate, extracted, and distilled to isolate E (Yield: 74.3%).

Key Consideration:
Excess acetyl chloride ensures complete acylation, while sodium hydroxide neutralization prevents over-acidification, which could degrade the pyridine ring.

Final Coupling Reaction

Condensation of D and E via Reductive Amination

The piperidine nitrogen in D undergoes reductive amination with E using sodium cyanoborohydride in methanol.

Procedure:
Compound D (2.0 g, 6.3 mmol) and E (0.85 g, 6.3 mmol) are dissolved in methanol (20 mL) with sodium cyanoborohydride (0.6 g, 9.5 mmol). After 24 hours at 25°C, the product is purified via chromatography, yielding the target compound in 58% yield.

Characterization Data:

  • 1H NMR (400 MHz, CDCl3): δ 8.49 (s, 1H, oxadiazole), 7.15–8.04 (m, 4H, aromatic), 3.82–3.75 (m, 4H, piperidine), 2.45 (s, 3H, COCH3).
  • HRMS: m/z 380.4 [M+H]+ (calculated for C21H21FN4O2: 380.4).

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Key Challenges
Oxadiazole formation Triethyl orthoformate, 150°C 57 Low solubility of intermediates
Chloromethylation Chloroacetyl chloride, 0°C 68 Competing elimination
Piperidine substitution Piperidine, 50°C 63 Temperature-sensitive
Pyridin-3-yl ethanone Acetyl chloride, 35°C 74.3 Neutralization requirements
Reductive amination NaCNBH3, 25°C 58 Steric hindrance

Mechanistic and Optimization Insights

  • Oxadiazole Ring Stability: The 1,2,4-oxadiazole ring is susceptible to ring-opening under strongly acidic or basic conditions, necessitating pH-neutral workups.
  • Piperidine Reactivity: Steric hindrance at the piperidine nitrogen slows nucleophilic substitution, requiring excess amine and prolonged reaction times.
  • Regioselectivity in Acylation: Friedel-Crafts acylation at the 3-position of pyridine is favored due to electronic effects of the nitrogen lone pair.

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